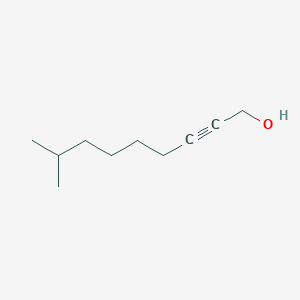

8-Methylnon-2-YN-1-OL

Description

Contextualization within Branched Acetylenic Alcohol Chemistry

Branched acetylenic alcohols are a class of organic compounds characterized by a carbon chain with at least one branch, a carbon-carbon triple bond (alkyne), and a hydroxyl (-OH) group. The specific placement of these functional groups and the nature of the branching significantly influence the molecule's physical and chemical properties.

8-Methylnon-2-yn-1-ol, with its methyl branch at the 8-position of a nine-carbon chain, is an example of a long-chain branched acetylenic alcohol. The presence of the methyl group can introduce steric hindrance, which may affect the reactivity of the nearby terminus of the carbon chain. The internal alkyne at the 2-position and the primary alcohol at the 1-position are the key reactive sites. The relative positions of the hydroxyl group and the triple bond are critical; in this case, it is a propargylic alcohol derivative, a structural motif known for its versatile reactivity in organic synthesis.

The interplay between the branched structure and the acetylenic alcohol functionality can lead to unique molecular conformations and electronic properties. These characteristics are of interest in fields such as medicinal chemistry, where molecular shape and functional group presentation are crucial for biological activity.

Significance of Long-Chain Branched Alkynols in Advanced Synthetic Chemistry

Long-chain branched alkynols are valuable intermediates in the synthesis of complex natural products and other target molecules. Their importance stems from the combination of a lipophilic carbon chain and the reactive handles provided by the alkyne and alcohol groups.

The branched nature of these molecules, such as the 8-methyl group in our subject compound, can enhance solubility in nonpolar organic solvents, which is advantageous in many reaction setups. bldpharm.com Furthermore, the introduction of branching can influence the final properties of materials, for instance, by disrupting polymer chain packing to alter viscoelastic properties. bldpharm.com

The alkyne functional group is a cornerstone of modern synthetic chemistry. It can undergo a wide array of transformations, including:

Reduction: The triple bond can be selectively reduced to a cis- or trans-alkene, or fully to an alkane, allowing for precise control over the stereochemistry of the final product.

Coupling Reactions: Terminal alkynes are particularly useful in powerful carbon-carbon bond-forming reactions like the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings. While this compound is an internal alkyne, it can be synthesized from or isomerized to a terminal alkyne.

Cycloadditions: Alkynes are excellent partners in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form triazoles. acs.org

The primary alcohol group is also highly versatile and can be oxidized to an aldehyde or a carboxylic acid, or converted to a variety of other functional groups such as ethers, esters, and halides. The combination of these functionalities in a single molecule makes long-chain branched alkynols powerful synthons for building complex molecular frameworks. For instance, compounds with similar structures are used in the synthesis of natural products and biologically active molecules. arkat-usa.orgnih.gov

Historical Trajectories and Modern Developments in Alkynol Architectures Research

The chemistry of acetylenic alcohols has a rich history, dating back to the late 19th and early 20th centuries with the pioneering work of chemists like Favorskii and Reppe. colab.wslookchem.com Early research focused on the fundamental reactions of acetylene (B1199291) and the synthesis of simple alkynols. The Favorskii reaction, for example, involves the addition of a terminal alkyne to a carbonyl group, a fundamental method for creating propargylic alcohols. colab.ws

Over the decades, the field has seen tremendous growth, driven by the development of new reagents and catalytic systems. Key milestones include:

The use of organometallic reagents, such as Grignard and organolithium compounds, to perform alkynyl additions with greater control and efficiency.

The advent of transition metal catalysis, particularly with palladium, copper, and ruthenium, which has enabled a vast range of selective transformations of the alkyne group. guidechem.comin-academy.uz

The development of asymmetric synthesis methods, allowing for the enantioselective production of chiral alkynols, which is of paramount importance in the pharmaceutical industry. in-academy.uz

Modern research continues to push the boundaries of alkynol chemistry. There is a strong emphasis on "green chemistry," focusing on atom-economical reactions and the use of more environmentally benign catalysts and solvents. acs.org Furthermore, the "alkyne zipper" reaction, which allows for the isomerization of an internal alkyne to a terminal position, has expanded the synthetic utility of internal alkynols. csic.es The development of novel catalytic systems continues to enable the synthesis of increasingly complex and diverse alkynol architectures, which are then used to construct molecules with potential applications in materials science and medicine. researchgate.net

Data Tables

Given the limited specific data for this compound, the following tables present information for structurally related and analogous compounds to provide context for its potential properties and the characteristics of its chemical class.

Table 1: Properties of Structurally Related Alkynols

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|---|

| 2-Nonyn-1-ol | 5921-73-3 | C₉H₁₆O | 140.22 | 99-101 (12 mmHg) |

| 3-Nonyn-1-ol | 31333-13-8 | C₉H₁₆O | 140.22 | 111-112 (20 mmHg) |

| 8-Nonyn-1-ol | 10160-28-8 | C₉H₁₆O | 140.22 | 212.2 at 760 mmHg chemsrc.com |

Data sourced from publicly available chemical databases. Boiling points are reported at various pressures.

Table 2: Comparison of Functional Group Reactivity in Alkynols

| Functional Group | Type of Reaction | Significance in Synthesis |

|---|---|---|

| Primary Alcohol (-OH) | Oxidation | Can be converted to aldehydes or carboxylic acids. |

| Substitution | Can be transformed into halides, ethers, esters, etc. | |

| Internal Alkyne (-C≡C-) | Partial Reduction | Stereoselective formation of cis- or trans-alkenes. |

| Full Reduction | Formation of the corresponding alkane. | |

| Isomerization | Can be converted to a terminal alkyne ("zipper" reaction). csic.es | |

| Branched Alkyl Chain | Steric Influence | Can direct the regioselectivity of reactions and affect reaction rates. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

62088-67-9 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

8-methylnon-2-yn-1-ol |

InChI |

InChI=1S/C10H18O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-4,6,8-9H2,1-2H3 |

InChI Key |

ZOTTUBPSLYWQTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCC#CCO |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 8 Methylnon 2 Yn 1 Ol and Analogues

Reaction Mechanisms of Triple Bond Functionalization

The carbon-carbon triple bond is an electron-rich region, making it susceptible to attack by a variety of reagents. The primary modes of functionalization involve electrophilic, nucleophilic, and radical addition reactions across the π-bonds.

Electrophilic Addition Pathways to the Alkyne Moiety

Electrophilic addition is a characteristic reaction of alkynes. Reagents such as hydrogen halides (HX) and halogens (X₂) add across the triple bond. The mechanism typically proceeds in one or two steps, depending on the stoichiometry of the electrophile.

The reaction is initiated by the attack of the alkyne's π-electrons on the electrophile (e.g., H⁺ from HBr), leading to the formation of a vinyl cation intermediate. This cation is then attacked by the nucleophilic counter-ion (e.g., Br⁻). For an unsymmetrical internal alkyne like 8-methylnon-2-yn-1-ol, the initial protonation follows Markovnikov's rule, where the hydrogen adds to the carbon atom of the triple bond that results in the more stable carbocation. The subsequent attack by the halide yields a vinyl halide. If a second equivalent of the electrophile is present, the reaction can proceed to add across the remaining double bond, ultimately forming a geminal dihalide.

Table 1: Regioselectivity in Electrophilic Addition to an Unactivated Alkyne

| Reagent | Intermediate | Product (after 1 equivalent) | Regioselectivity |

|---|---|---|---|

| HBr | Vinyl Cation | Vinyl Bromide | Markovnikov |

| Cl₂ | Bridged Halonium Ion | trans-Dichloroalkene | Anti-addition |

Data derived from general principles of alkyne reactivity.

Research on various alkynes has established that the stability of the vinyl cation intermediate is paramount in determining the regiochemical outcome. Factors that stabilize a positive charge, such as adjacent alkyl groups, will direct the electrophilic attack.

Nucleophilic Addition Reactions to Alkynol Scaffolds

While less common for unactivated alkynes, nucleophilic addition can occur, particularly when the alkyne is conjugated with an electron-withdrawing group or when catalyzed by a transition metal. For alkynol scaffolds like this compound, nucleophilic additions typically require activation.

The mechanism involves the attack of a nucleophile on one of the sp-hybridized carbon atoms of the alkyne. This process is generally difficult due to the high electron density of the triple bond, which repels approaching nucleophiles. However, in the presence of certain catalysts, the alkyne can be activated towards attack. The reaction often proceeds via a metal-alkyne complex, which lowers the energy barrier for the nucleophilic attack. Alcohols are generally poor nucleophiles for this type of reaction and often require strong bases or specific catalysts to participate in conjugate additions.

Common nucleophiles in these reactions include thiols, amines, and carbanions. The addition can be stereoselective, often yielding the trans product due to a preference for the nucleophile and the metal catalyst to be on opposite sides of the developing double bond to minimize steric hindrance.

Radical Reaction Chemistry of Branched Alkynols

The triple bond of alkynols can also undergo functionalization through radical addition pathways. These reactions are typically initiated by a radical species, which can be generated by heat or light. A common example is the anti-Markovnikov addition of HBr in the presence of peroxides.

The mechanism proceeds through a chain reaction involving three distinct stages:

Initiation: A radical initiator (e.g., from peroxide decomposition) abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).

Propagation: The bromine radical adds to the alkyne triple bond. In the case of this compound, the addition occurs at the carbon atom that results in the more stable vinyl radical intermediate. This is the anti-Markovnikov regioselectivity, as the radical is stabilized by the adjacent alkyl group. This vinyl radical then abstracts a hydrogen atom from another molecule of HBr, forming the alkene product and regenerating a bromine radical to continue the chain.

Termination: The reaction is terminated when two radical species combine.

Studies on analogous systems, such as the reaction of nerol (B1678202) with hydroxyl radicals, show that radical attack can be a significant degradation pathway, with the specific site of attack and subsequent product formation being dependent on the stability of the intermediate radical species.

Intramolecular Effects of the Hydroxyl Group on Reactivity and Selectivity

Hydrogen Bonding Contributions to Reaction Pathways

The hydroxyl group can form an intramolecular hydrogen bond with the π-electron system of the triple bond. This O-H···π interaction, though weak, can influence the molecule's conformational preferences and electronic properties. By donating electron density into the hydrogen bond, the alkyne's nucleophilicity can be subtly altered, potentially affecting the rate and outcome of electrophilic additions.

Computational and spectroscopic studies on smaller alkynols like propargyl alcohol have confirmed the existence of conformers stabilized by such intramolecular hydrogen bonds. This pre-organization of the molecule can play a critical role in certain reaction pathways. For instance, in transition metal-catalyzed reactions, hydrogen bonding between the substrate's hydroxyl group and ligands on the metal center can help to stabilize the transition state, thereby accelerating the reaction and influencing its selectivity.

Hydroxyl Group as a Directing Moiety in Functionalization

One of the most powerful roles of the hydroxyl group is acting as a directing group in metal-catalyzed reactions. The oxygen atom can coordinate to a metal catalyst, tethering it in close proximity to the reacting alkyne. This chelation effect brings the catalyst and the substrate together in a well-defined orientation, which can override the inherent reactivity patterns of the alkyne.

This directed functionalization is a key strategy for achieving high levels of regioselectivity and stereoselectivity. For example, in hydrosilylation or hydroboration reactions, the coordination of the catalyst to the hydroxyl group can direct the addition of the silicon or boron moiety to the proximal carbon of the triple bond, a result that might not be favored based on electronic or steric factors alone. This principle has been widely exploited to control the outcome of additions to unsaturated alcohols.

Table 2: Influence of Hydroxyl Group on Reaction Selectivity

| Reaction Type | Undirected Reaction Outcome | Hydroxyl-Directed Outcome | Mechanistic Role of -OH |

|---|---|---|---|

| Catalytic Hydrosilylation | Mixture of regioisomers | Selective formation of one regioisomer | Coordination to the catalyst to control approach trajectory. |

| Epoxidation | Attack on the most electron-rich C=C bond | Directed attack on the C=C bond closest to the -OH | Formation of a complex with the metal-peroxo reagent. |

This directing group capability is a cornerstone of modern synthetic chemistry, allowing for the predictable and selective functionalization of complex molecules like this compound.

Influence of Alkyl Branching on Reaction Kinetics and Thermodynamic Profiles

Steric Hindrance Effects in Branched Alkynol Reactivity

Steric hindrance, the spatial congestion caused by bulky substituents near a reaction center, is a critical determinant of reaction rates. researchgate.net In the context of this compound, the isobutyl group can impede the approach of reagents to the alkyne or hydroxyl functionalities. This steric impediment is particularly pronounced in reactions that proceed through a crowded transition state.

| Alkynol Structure | Relative Rate of Nucleophilic Addition |

| Pent-2-yn-1-ol | 1.00 |

| 4-Methylpent-2-yn-1-ol | 0.65 |

| 4,4-Dimethylpent-2-yn-1-ol | 0.23 |

This interactive table presents hypothetical relative rate constants to illustrate the expected trend of decreasing reactivity with increasing steric hindrance near the alkyne.

Thermodynamically, significant steric strain in the product of a reaction can shift the equilibrium towards the reactants. However, in many addition reactions of alkynols, the change in hybridization from sp to sp2 at the reacting carbons can accommodate the bulk of the alkyl group, minimizing unfavorable steric interactions in the product.

Electronic Effects of Alkyl Substituents on Alkyne Reactivity

Alkyl groups are generally considered to be electron-donating through an inductive effect (+I effect). nih.gov This effect arises from the polarization of the sigma bonds, leading to a net push of electron density towards the more electronegative sp-hybridized carbons of the alkyne. In this compound, the isobutyl group contributes to an increase in the electron density of the carbon-carbon triple bond.

The electron-donating nature of alkyl groups also influences the stability of charged intermediates that may form during a reaction. For example, in reactions proceeding through a carbocationic intermediate, the inductive effect of the alkyl group can help to stabilize the positive charge, thereby lowering the activation energy of the reaction.

| Alkyl Substituent | Inductive Effect Parameter (σ*) |

| Methyl | 0.00 |

| Ethyl | -0.10 |

| Isopropyl | -0.19 |

| Isobutyl | -0.125 |

This interactive table displays Taft's inductive substituent constants (σ), which quantify the electronic effect of different alkyl groups. A more negative value indicates a stronger electron-donating effect.*

Transition State Analysis in Key Alkynol Transformations

Understanding the structure and energy of the transition state is fundamental to elucidating the mechanism of a chemical reaction. libretexts.org For transformations involving alkynols like this compound, computational chemistry provides powerful tools to model these fleeting intermediates.

In a typical nucleophilic addition to the alkyne, the transition state would involve the partial formation of a bond between the nucleophile and one of the alkyne carbons, and a simultaneous partial rehybridization of the alkyne carbons from sp to sp2. The geometry of this transition state is influenced by the steric demands of the attacking nucleophile and the substituents on the alkynol. The branched isobutyl group in this compound would likely lead to a more elongated bond between the nucleophile and the alkyne carbon in the transition state compared to a linear analogue, reflecting the increased steric repulsion.

Computational studies on related systems have shown that the activation energy for such reactions is highly sensitive to the steric bulk of the substituents. For example, the calculated activation energy for the addition of a nucleophile to a more sterically hindered alkyne is generally higher than that for a less hindered one.

| Alkynol | Calculated Activation Energy (kcal/mol) |

| 1-Pentyne (B49018) | 25.8 |

| 4-Methyl-1-pentyne | 27.2 |

| 4,4-Dimethyl-1-pentyne | 29.5 |

This interactive table presents hypothetical calculated activation energies for the nucleophilic addition to terminal alkynes with increasing steric bulk, illustrating the energetic cost of steric hindrance in the transition state.

Furthermore, the electronic nature of the substituents also plays a role in stabilizing or destabilizing the transition state. The electron-donating isobutyl group in this compound would be expected to have a modest stabilizing effect on a transition state with developing positive charge, while potentially destabilizing a transition state with significant negative charge buildup. These subtle electronic perturbations, in concert with the more dominant steric effects, finely tune the energetic barrier of the reaction.

Advanced Applications of 8 Methylnon 2 Yn 1 Ol in Complex Molecule Synthesis

Building Block in Natural Product Total Synthesis

Precursor for Structurally Diverse Long-Chain Polyketides

There is no available data on the use of 8-Methylnon-2-yn-1-ol as a precursor for the synthesis of long-chain polyketides.

Incorporation into Complex Marine Natural Products

Research detailing the incorporation of this compound into complex marine natural products could not be found.

Intermediate in the Synthesis of Bioactive Molecules (excluding explicit therapeutic applications)

Scaffold Development for Antiviral Compound Research

There is no information available on the development of antiviral scaffolds from this compound.

Building Blocks for Other Biologically Relevant Molecular Architectures

Information regarding the use of this compound as a building block for other biologically relevant molecular architectures is not present in the available scientific literature.

Role in Material Science Applications

The dual reactivity of this compound, stemming from its hydroxyl and terminal acetylenic groups, makes it a candidate for the synthesis of specialized polymers and electronic materials. These functional groups provide sites for polymerization and modification, enabling the creation of materials with tailored architectures.

While specific polymerization of this compound is not extensively documented, its functional groups suggest its potential as a monomer precursor for various polymeric structures. The terminal alkyne can participate in polymerization reactions, such as those catalyzed by transition metals, to form polyacetylene derivatives. wikipedia.orgnih.gov The development of substituted polyacetylenes is a significant area of polymer chemistry, leading to materials with unique electrophysical and optical properties. ashland.commdpi.com

Furthermore, the primary alcohol group allows for its incorporation into polyesters or polyurethanes through esterification or urethane (B1682113) linkage formation, respectively. The presence of the bulky, hydrophobic 8-methylnonyl side chain would influence the physical properties of the resulting polymer, potentially enhancing solubility in organic solvents and affecting the polymer's morphology and chain packing.

Below is a table detailing the potential polymerization pathways for a bifunctional monomer like this compound.

| Functional Group | Potential Polymerization Reaction | Resulting Polymer Type |

| Terminal Alkyne (-C≡CH) | Transition-Metal Catalyzed Polymerization (e.g., with Rh or Pd catalysts) | Substituted Polyacetylene |

| Primary Alcohol (-CH₂OH) | Polycondensation with a dicarboxylic acid | Polyester |

| Primary Alcohol (-CH₂OH) | Polyaddition with a diisocyanate | Polyurethane |

Acetylene-based materials are of significant interest in the field of organic electronics due to their rigid, rod-like structures and the potential for π-conjugation. mdpi.comresearchgate.net The polymerization of acetylenic monomers can lead to conjugated polymers like polyacetylene, which, upon doping, exhibits high electrical conductivity. wikipedia.org The incorporation of a molecule such as this compound into such a polymer could serve to modify its material properties. The long alkyl side chain could improve processability and solubility, which are often challenges in the field of conductive polymers. wikipedia.org

Moreover, acetylenic linkages are key components in graphyne, a 2D carbon allotrope with unique electronic properties. arxiv.org The cylindrical electronic symmetry of the alkyne bond ensures that conjugation is maintained even with structural bending, a desirable feature for creating robust electronic materials. mdpi.com Molecules like this compound could, in principle, be used as building blocks for larger, shape-persistent molecular structures with potential applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). researchgate.netmaterials.international

Contributions to Ligand and Catalyst Design in Organic Synthesis

The functional groups of this compound also lend themselves to the design of sophisticated ligands and catalysts. The alkyne can coordinate with metal centers, while the alcohol provides a handle for creating chiral environments or participating directly in catalytic cycles.

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. ru.nlsigmaaldrich.com This is often achieved using a chiral catalyst, which consists of a metal center bound to a chiral organic ligand. While this compound is not itself chiral, it serves as a valuable scaffold that can be modified to create chiral ligands.

The synthesis of chiral alcohols is a well-established field, and methods exist to produce enantiomerically enriched versions of such molecules. researchgate.netrsc.org By introducing chirality, for example at the carbon bearing the hydroxyl group or within the alkyl chain, a chiral derivative of this compound could be synthesized. This chiral acetylenic alcohol could then be incorporated into a larger molecular framework to act as a ligand. The chiral center would create a specific three-dimensional environment around a coordinated metal, influencing the stereochemical outcome of a catalyzed reaction. nih.gov

The key concepts for the application of such a chiral ligand are summarized in the table below.

| Concept | Description | Relevance of a Chiral Acetylenic Alcohol Ligand |

| Chiral Environment | The ligand creates a sterically and electronically asymmetric space around the metal catalyst. | The stereocenter on the ligand backbone would dictate the spatial arrangement of substrates approaching the metal. |

| Metal-Ligand Binding | The alkyne π-system and the alcohol's oxygen lone pairs can both coordinate to the metal center. | This potential bidentate coordination can create a more rigid and well-defined catalytic pocket. |

| Enantioselectivity | The chiral catalyst lowers the activation energy for the formation of one enantiomeric product over the other. | The specific geometry enforced by the chiral ligand preferentially stabilizes the transition state leading to the desired enantiomer. |

The alkyne and alcohol functionalities of this compound allow for multiple modes of interaction with metal centers, which is fundamental to its potential role in catalysis. The carbon-carbon triple bond can act as a π-ligand, donating electron density from its π-orbitals to vacant d-orbitals of a transition metal. This type of coordination is crucial in many catalytic transformations of alkynes. wikipedia.org

Simultaneously, the oxygen atom of the primary alcohol group can act as a Lewis base, donating a lone pair of electrons to the metal center. This dual-coordination capability could allow this compound to function as a bidentate ligand, potentially enhancing the stability and modifying the reactivity of the metal complex. The coordination modes are outlined in the following table.

| Functional Group | Coordination Mode | Interaction with Metal Center |

| Alkyne | π-Coordination | The π-electron cloud of the C≡C bond overlaps with metal d-orbitals. |

| Alcohol | σ-Donation (Lewis Base) | A lone pair of electrons on the oxygen atom is donated to an empty orbital on the metal. |

| Alcohol (as Alkoxide) | σ-Donation / Bridging | After deprotonation, the resulting alkoxide can form a strong covalent bond with the metal or bridge two metal centers. |

Furthermore, the alcohol can be deprotonated to form an alkoxide, which is a stronger σ-donor and can form a more robust bond with the metal center. This metal-alkoxide bond can play a direct role in catalysis, for instance, by acting as a nucleophile or a Brønsted base within the coordination sphere of the metal. This cooperative action between the ligand and the metal is a powerful strategy in modern catalyst design.

Computational and Theoretical Studies on 8 Methylnon 2 Yn 1 Ol Reactivity and Transformations

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of intermediates, transition states, and the calculation of activation energies. Such studies are crucial for understanding the feasibility and kinetics of chemical transformations.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

DFT has become a standard tool for investigating the electronic structure and reactivity of organic molecules. A DFT study on 8-Methylnon-2-yn-1-ol would involve modeling its reactions, such as oxidation, reduction, or addition reactions, to determine the most likely mechanistic pathways. This would include optimizing the geometries of reactants, products, and transition states, and calculating the corresponding energies to construct a detailed reaction profile.

Ab Initio Methods for Transition State Characterization and Energetics

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for the precise characterization of transition states. For this compound, these methods could be employed to accurately determine the geometry and vibrational frequencies of transition states in its various potential reactions. This information is critical for calculating reaction rates and understanding the kinetic control of product formation.

Molecular Modeling for Stereoselectivity Prediction

Many chemical reactions involving chiral molecules like this compound can lead to multiple stereoisomeric products. Molecular modeling techniques are essential for predicting and explaining the stereochemical outcome of such reactions.

Conformational Analysis of Alkynol Intermediates and Products

The stereoselectivity of a reaction is often dictated by the relative stabilities of different conformations of the intermediates and transition states. A conformational analysis of this compound and its reaction intermediates would involve systematically exploring the different spatial arrangements of the molecule to identify the lowest energy conformers. This would provide insight into the preferred shapes of the molecules as they proceed along the reaction pathway.

Predicting Enantiomeric Excess and Diastereomeric Ratios

By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict the enantiomeric excess (ee) and diastereomeric ratios (dr) of a reaction. For this compound, this would involve modeling its reactions in the presence of chiral catalysts or reagents and comparing the activation energies for the formation of the different stereoisomeric products.

Influence of Solvent Environments and Catalyst Structures on Reaction Energetics

The solvent and catalyst used in a reaction can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. Computational models can be used to explicitly or implicitly include the effects of the solvent and the catalyst structure. For this compound, such studies would help in the rational design of reaction conditions to achieve desired outcomes. By modeling the interactions between the alkynol, the solvent molecules, and the catalyst, one could understand how these components work in concert to influence the reaction energetics.

Analytical and Spectroscopic Methodologies in the Characterization of 8 Methylnon 2 Yn 1 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the comprehensive mapping of molecular structures.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. In the case of 8-Methylnon-2-yn-1-ol derivatives, the chemical shift of each proton is influenced by its proximity to electronegative atoms and unsaturated functional groups.

Protons adjacent to the hydroxyl group (–OH) are deshielded and typically appear in the 3.4-4.5 ppm region of the spectrum. The hydroxyl proton itself often presents as a singlet, with its chemical shift being variable and influenced by factors such as solvent, concentration, and temperature. The protons on the carbon adjacent to the triple bond also experience a distinct chemical shift. The branched nature of the molecule, with a methyl group at the 8-position, results in characteristic splitting patterns for the neighboring protons, which can be analyzed to confirm the structure. For instance, the methine proton at the branch point would appear as a multiplet due to coupling with the adjacent methylene (B1212753) and methyl protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|

| H1 (-CH₂OH) | ~4.2 | Triplet |

| H4 (-CH₂-) | ~2.2 | Quartet |

| H5, H6, H7 (-CH₂-) | ~1.3-1.5 | Multiplet |

| H8 (-CH-) | ~1.6 | Multiplet |

| H9 (-CH₃) | ~0.9 | Doublet |

| H10 (CH₃-) | ~0.9 | Doublet |

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its chemical environment.

The sp-hybridized carbons of the alkyne functional group are particularly characteristic, typically resonating in the range of 60-90 ppm. The carbon atom bonded to the hydroxyl group (C1) is deshielded due to the electronegativity of the oxygen atom and appears in the 50-65 ppm region. libretexts.org The carbons within the branched alkyl chain can be assigned based on their substitution and distance from the functional groups. The presence of a methyl branch influences the chemical shifts of the adjacent carbons, a phenomenon that is useful for confirming the position of the branch.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-CH₂OH) | ~51 |

| C2 (-C≡) | ~82 |

| C3 (≡C-) | ~80 |

| C4 (-CH₂-) | ~18 |

| C5 (-CH₂-) | ~29 |

| C6 (-CH₂-) | ~28 |

| C7 (-CH₂-) | ~39 |

| C8 (-CH-) | ~28 |

| C9 (-CH₃) | ~23 |

While 1D NMR provides information about the chemical environments of individual nuclei, 2D NMR techniques are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is invaluable for tracing the carbon chain and confirming the relative positions of different proton environments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C NMR spectra, simplifying the assignment of carbon resonances.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₈O), HRMS can confirm this molecular formula by providing an exact mass that distinguishes it from other compounds with the same nominal mass.

In mass spectrometry, molecules are ionized and then fragment in characteristic ways. The analysis of these fragmentation patterns provides valuable structural information. For branched alkynols like this compound, common fragmentation pathways include:

Alpha-Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the oxygen atom. libretexts.orglibretexts.orgyoutube.com This is a common fragmentation pathway for alcohols and can lead to the formation of a stable, resonance-stabilized cation. youtube.comyoutube.com For primary alcohols, a characteristic fragment at m/z 31 (CH₂=OH⁺) is often observed. youtube.com

Dehydration: Alcohols can readily lose a molecule of water (18 mass units), particularly in the gas phase of a mass spectrometer. libretexts.orgyoutube.comyoutube.com This results in a peak at M-18, where M is the molecular weight of the parent molecule.

Cleavage at Branch Points: The presence of a branch in the alkyl chain can lead to preferential fragmentation at that point. fiveable.me The stability of the resulting carbocations influences the observed fragmentation pattern. The loss of alkyl groups from the branched carbon can help to identify the position and nature of the branching. fiveable.me

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and a series of fragment ions resulting from these characteristic pathways. The relative abundance of these fragments can provide a "fingerprint" for the molecule, aiding in its identification. fiveable.me

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. masterorganicchemistry.com When a molecule is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. masterorganicchemistry.comyoutube.com The resulting IR spectrum provides a unique "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups.

For a compound such as this compound, the key functional groups are the hydroxyl group (-OH), the carbon-carbon triple bond (C≡C) of the alkyne, and the alkyl (C-H) moieties. The O-H stretching vibration of the alcohol typically appears as a strong and broad band in the region of 3200-3600 cm⁻¹. libretexts.org The C≡C stretching vibration of an internal alkyne is found in the range of 2100-2260 cm⁻¹, though this absorption is often weak. libretexts.orgquimicaorganica.orgorgchemboulder.com The sp³-hybridized C-H bonds of the alkyl chain exhibit strong stretching absorptions in the 2850-3000 cm⁻¹ region. libretexts.org The presence and position of these bands in an IR spectrum provide direct evidence for the core structure of this compound derivatives.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Type of Vibration | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| Alkyne (C≡C) | Stretch | 2100 - 2260 | Weak to Medium |

| Alkane (C-H) | Stretch | 2850 - 3000 | Strong |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. libretexts.org The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. libretexts.org These methods are indispensable for determining the purity of synthesized compounds and for isolating specific components.

Gas chromatography (GC) is a premier technique for separating and analyzing compounds that can be vaporized without decomposition. purdue.edu It is particularly well-suited for assessing the purity of volatile derivatives of this compound. In GC, the mobile phase is an inert gas, such as helium or nitrogen, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, housed within a column. purdue.edu

Volatilized sample components travel through the column at different rates, primarily depending on their boiling points and their interactions with the stationary phase. cloudfront.net Compounds with lower boiling points and weaker interactions elute faster. A detector records the time at which each component exits the column (retention time) and its amount, generating a chromatogram where each peak represents a different compound. purdue.edu The area under each peak is proportional to the concentration of that component, allowing for quantitative purity assessment. purdue.edu Many acetylenic alcohols are analyzed for purity using GC. tcichemicals.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. libretexts.orgmoravek.com It is a cornerstone for purity assessment in pharmaceutical and chemical research, especially for compounds that are not sufficiently volatile for GC. moravek.comnih.gov HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (stationary phase). youtube.com

The separation is based on the differential interactions of the sample components with the stationary and mobile phases. sigmaaldrich.com By selecting appropriate stationary phases (e.g., normal-phase, reverse-phase) and mobile phase compositions, a high degree of separation can be achieved. youtube.com A detector measures the components as they elute from the column, and the resulting chromatogram allows for the determination of purity by comparing the area of the main peak to the areas of any impurity peaks. moravek.com

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Description | Common Selection |

|---|---|---|

| Stationary Phase | The solid packing material inside the column. | Reverse-Phase C18 or C8 |

| Mobile Phase | The solvent that moves the sample through the column. | A gradient mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 2.0 mL/min |

| Detector | The device used to detect the separated components. | UV-Vis Detector (if the compound has a chromophore), Refractive Index (RI) Detector, or Mass Spectrometer (MS). nih.gov |

| Column Temperature | Maintained constant to ensure reproducible results. | Ambient or slightly elevated (e.g., 25-40 °C) |

Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it can exist as a pair of non-superimposable mirror images called enantiomers. Enantiomers have identical physical properties in an achiral environment but can exhibit different biological activities. Therefore, assessing enantiomeric purity is critical.

Chiral chromatography is the most widely used method for separating enantiomers and determining enantiomeric excess (% ee). openochem.org This technique utilizes a chiral stationary phase (CSP) in either a GC or HPLC column. openochem.orgwikipedia.org The CSP is composed of a single enantiomer of a chiral substance, which creates a chiral environment. wikipedia.org The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, and these complexes have different stabilities and, consequently, different strengths of interaction. openochem.orgwikipedia.org This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation and allowing for the quantification of each. openochem.org The enantiomeric excess can then be calculated from the relative peak areas in the resulting chromatogram. openochem.org

Table 3: Principle of Chiral Separation

| Step | Process | Outcome |

|---|---|---|

| 1. Injection | A racemic (50:50) mixture of the analyte is introduced into the chiral column. | The mixture enters the chiral environment of the stationary phase. |

| 2. Interaction | The R- and S-enantiomers interact with the chiral stationary phase. | Formation of transient diastereomeric complexes (e.g., R-CSP and S-CSP). |

| 3. Differential Retention | One diastereomeric complex is more stable and interacts more strongly with the CSP. | The enantiomer forming the more stable complex is retained longer on the column. |

| 4. Elution & Detection | The two enantiomers exit the column at different retention times. | Two separate peaks are observed on the chromatogram, one for each enantiomer. |

| 5. Quantification | The area of each peak is measured. | The ratio of the peak areas is used to determine the enantiomeric purity or enantiomeric excess (% ee). |

Future Research Directions and Emerging Trends for 8 Methylnon 2 Yn 1 Ol Chemistry

Development of Novel Green Chemistry Approaches for Alkynol Synthesis

The principles of green chemistry are increasingly pivotal in the design of synthetic routes to complex molecules like 8-methylnon-2-yn-1-ol. mdpi.comnih.gov The focus is on developing environmentally benign processes that minimize waste and energy consumption. jocpr.com

Future synthetic strategies for this compound will prioritize the use of renewable starting materials and energy-efficient reaction conditions. nih.gov A key concept in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. wikipedia.orgprimescholars.com Methodologies that maximize the incorporation of all reactant atoms into the final product are highly sought after. jocpr.comresearchgate.net For instance, catalytic additions and multicomponent reactions are being explored as alternatives to traditional stoichiometric reactions that often generate significant waste. rsc.org The use of greener solvents, such as water or ethanol (B145695), or even solvent-free conditions, is another critical aspect of sustainable synthesis. organic-chemistry.org

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. wikipedia.orgacs.org |

| Use of Renewable Feedstocks | Exploring biosynthetic pathways or utilizing biomass-derived starting materials. |

| Safer Solvents and Auxiliaries | Employing water, ethanol, or supercritical fluids as reaction media to replace hazardous organic solvents. nih.gov |

| Catalysis | Utilizing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. mdpi.com |

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to synthesizing chiral molecules. researchgate.net The development of enzymes capable of constructing the carbon skeleton of branched alkynols like this compound from simple precursors is a significant area of future research. mdpi.com Engineered microorganisms could be designed to produce such alcohols through fermentation-like processes, diverting intermediates from their natural metabolic pathways. semanticscholar.orgnih.govnih.gov This approach not only provides a renewable route to these compounds but can also offer high stereoselectivity, which is often challenging to achieve through traditional chemical synthesis.

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalysts is crucial for improving the synthesis of this compound. Research is focused on catalysts that offer higher efficiency, selectivity, and recyclability. mdpi.com Molybdenum-based catalysts, for example, have shown high efficiency and enantioselectivity in certain alkene metathesis reactions. nih.gov For alkyne functionalization, controlling regioselectivity is a key challenge that new catalytic systems aim to address. acs.org The use of nanoparticle-based catalysts is also a promising area, as they can provide high surface area and can be easily recovered and reused. mdpi.com Electrocatalytic approaches are also emerging as a sustainable alternative to traditional thermocatalytic processes for reactions like alkynol semi-hydrogenation. researchgate.net

| Catalyst Type | Potential Advantage for this compound Synthesis |

| Homogeneous Catalysts | High activity and selectivity. |

| Heterogeneous Catalysts | Ease of separation and recyclability. mdpi.com |

| Biocatalysts (Enzymes) | High stereoselectivity and mild reaction conditions. researchgate.net |

| Nanoparticle Catalysts | High surface area and catalytic activity. mdpi.com |

| Electrocatalysts | Use of electricity instead of high pressure and temperature, enhancing sustainability. researchgate.net |

Unveiling Untapped Reactivity Profiles of Branched Alkynols for Novel Transformations

The unique structural features of this compound, namely the alkyne and primary alcohol functional groups, along with its branched nature, suggest a rich and largely unexplored reactivity profile. Future research will focus on discovering novel transformations of this molecule. For instance, the internal alkyne can undergo a variety of addition reactions, cyclizations, and metal-catalyzed cross-coupling reactions to generate diverse molecular architectures. nih.gov The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or serve as a nucleophile in ether and ester formation. The interplay between these two functional groups could lead to complex intramolecular reactions, providing access to novel heterocyclic and carbocyclic compounds.

Advanced Applications in Supramolecular Chemistry and Nanotechnology

The molecular structure of this compound makes it an interesting building block for supramolecular chemistry and nanotechnology. ub.edu The hydroxyl group can participate in hydrogen bonding, a key interaction in the self-assembly of supramolecular structures. The alkyne moiety can be used for "click" chemistry reactions to attach the molecule to surfaces or other molecules, facilitating the construction of complex nanoarchitectures. Potential applications could include the formation of self-assembled monolayers on surfaces, the creation of novel liquid crystals, or the incorporation into polymeric materials to tailor their properties. In nanomedicine, molecules with such defined structures can be used to construct drug delivery vehicles or diagnostic agents. ub.edu

Integration of Machine Learning and Artificial Intelligence in Alkynol Synthesis Design and Reaction Prediction

| AI/ML Application | Impact on this compound Chemistry |

| Reaction Prediction | Accurately forecast the products and yields of unknown reactions involving this compound. mit.educhemcopilot.com |

| Synthesis Design | Propose novel and efficient synthetic pathways to this compound and its derivatives. nih.govasiaresearchnews.com |

| Catalyst Development | Accelerate the discovery of new catalysts with enhanced activity and selectivity. nih.gov |

| Reaction Optimization | Identify the optimal reaction conditions (temperature, pressure, solvent) to maximize product yield and minimize waste. researchgate.netnih.gov |

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for biological assays?

- Methodological Answer : Standardize reaction conditions (e.g., inert atmosphere, moisture-free solvents) and employ purification techniques like column chromatography or recrystallization. Documenting detailed procedural logs (e.g., stoichiometry, reaction time) and cross-validating results with independent replicates reduces variability .

05 文献检索Literature search for meta-analysis02:58

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

- Methodological Answer : Conduct systematic meta-analyses to identify confounding variables (e.g., cell line specificity, assay protocols). Use sensitivity analyses to test hypotheses, such as varying concentrations or incubation times. Cross-reference findings with structural analogs (e.g., 8-Mercapto-1-octanol) to isolate functional group contributions .

Q. What methodologies are recommended for studying the enzyme inhibition mechanisms of this compound while controlling for thiol-group interference?

Q. How should researchers design experiments to assess the long-term stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using controlled environments (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC and track oxidation products (e.g., ketones) with GC-MS. Compare results with computational models (e.g., Arrhenius equation) to predict shelf-life .

Data Analysis & Contradiction Management

Q. What statistical approaches are suitable for reconciling conflicting solubility data of this compound in polar vs. nonpolar solvents?

- Methodological Answer : Apply multivariate regression to model solubility as a function of solvent polarity (e.g., Hansen solubility parameters). Use outlier detection tests (e.g., Grubbs’ test) to identify anomalous data. Cross-validate with partition coefficient (LogP) calculations and experimental replicates .

Q. How can researchers address discrepancies in toxicity profiles of this compound reported across zebrafish and murine models?

Ethical & Data Sharing Considerations

Q. What frameworks ensure ethical sharing of this compound research data while protecting proprietary synthesis methods?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for non-proprietary data (e.g., toxicity profiles). Use controlled-access repositories for sensitive synthesis protocols. Anonymize datasets via de-identification and aggregate results to prevent reverse engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.